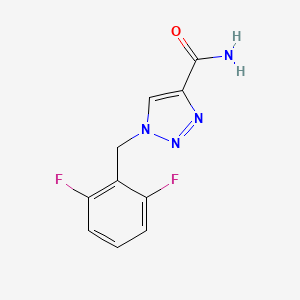
Rufinamide
Vue d'ensemble
Description
Le rufinamide est un dérivé du triazole et un médicament anticonvulsivant principalement utilisé pour traiter les troubles convulsifs tels que le syndrome de Lennox-Gastaut, une forme grave d'épilepsie de l'enfance . Il a été développé par Novartis Pharma AG et est commercialisé sous les noms de marque Banzel et Inovelon . Le this compound est connu pour son efficacité dans la réduction de la fréquence des crises chez les patients atteints du syndrome de Lennox-Gastaut et a également montré un potentiel dans le traitement des crises partielles .
Applications De Recherche Scientifique
Rufinamide has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Rufinamide primarily targets voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system .
Mode of Action
This compound modulates the activity of sodium channels, specifically prolonging the inactive state of the channel . This modulation stabilizes neuronal membranes and blocks the spread of seizure activity .
Biochemical Pathways
This compound’s action on sodium channels affects the propagation of action potentials in neurons . By prolonging the inactive state of these channels, this compound prevents the rapid, repetitive firing of action potentials that is characteristic of seizure activity . This action may also inhibit the production of glutamate, a neurotransmitter involved in excitatory signaling in the nervous system .
Pharmacokinetics
This compound exhibits good bioavailability, with at least 85% of an orally administered dose being absorbed . The rate of absorption is slow, and the extent of absorption decreases as the dose increases . This compound is extensively metabolized in the liver, primarily by hydrolysis mediated by carboxylesterase 1, to a pharmacologically inactive carboxylic acid derivative . Approximately 2% of an administered dose is excreted as unchanged this compound in urine . The plasma elimination half-life values for this compound in adults are 6–10 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stabilization of neuronal membranes and the reduction of neuronal excitability . This results in the blocking of the spread of seizure activity, thereby controlling seizures associated with conditions like Lennox-Gastaut Syndrome .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including the presence of other medications. For instance, certain medications can inhibit or enhance the metabolism of this compound, thereby affecting its plasma levels . This compound has minimal pharmacokinetic interactions with other drugs .
Analyse Biochimique
Biochemical Properties
Rufinamide interacts with voltage-gated sodium channels and metabotropic glutamate receptor 5 (mGluR5) in humans . It prolongs the inactive state of these sodium channels, thus stabilizing membranes and ultimately blocking the spread of partial seizure activity . At high concentrations, this compound inhibits the action of mGluR5 subtype receptors, thus preventing the production of glutamate .
Cellular Effects
This compound has been found to be effective in the treatment of partial seizures and drop attacks associated with Lennox-Gastaut Syndrome, a form of childhood epilepsy . It stabilizes the membranes of neurons, blocking the spread of seizure activity .
Molecular Mechanism
This compound exerts its effects at the molecular level by prolonging the inactive state of voltage-gated sodium channels . This action stabilizes neuronal membranes and blocks the spread of partial seizure activity .
Temporal Effects in Laboratory Settings
This compound is well absorbed but the rate is slow and the extent of absorption decreases as the dose increases . Based on urinary excretion, the extent of absorption was at least 85% following oral administration of a single dose of 600 mg this compound tablet under fed conditions .
Metabolic Pathways
This compound is extensively metabolized but has no active metabolites . The primary biotransformation pathway is metabolism by carboxyesterases into an inactive metabolite, a carboxylic acid derivative called CGP 47292, via hydrolysis . A few minor additional metabolites were detected in urine, which appeared to be acyl-glucuronides of CGP 47292 .
Transport and Distribution
This compound is rapidly absorbed with a bioavailability of at least 85% . Its volume of distribution is 0.71–1.14 L/kg . This compound is not extensively bound to plasma proteins .
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the search results. Given its mechanism of action on voltage-gated sodium channels, it can be inferred that this compound likely interacts with these channels in the neuronal cell membrane .
Méthodes De Préparation
La synthèse du rufinamide implique plusieurs étapes :
Réaction de l'azide de 2,6-difluorobenzyl et de l'acide propiolique : Cette réaction se produit dans un mélange d'alcool et d'eau pour produire de l'acide 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylique.
Estérification : L'acide est ensuite estérifié pour former un ester.
Ammonolyse : L'ester est traité avec de l'ammoniac pour obtenir du this compound.
Les méthodes de production industrielle impliquent souvent des étapes de purification telles que la cristallisation à partir d'un mélange de solvants aprotiques polaires avec de l'eau ou de l'alcool pour garantir la pureté du produit final .
Analyse Des Réactions Chimiques
Le rufinamide subit plusieurs types de réactions chimiques :
Hydrolyse : Le this compound est métabolisé principalement par les carboxylestérases en un dérivé acide carboxylique inactif.
Oxydation et réduction :
Substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant son cycle triazole.
Les réactifs couramment utilisés dans ces réactions comprennent les alcools, l'eau et l'ammoniac . Les principaux produits formés à partir de ces réactions sont généralement des métabolites inactifs, tels que le dérivé acide carboxylique .
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
5. Mécanisme d'action
Le mécanisme d'action précis du this compound n'est pas entièrement compris. Il est considéré qu'il prolonge l'état inactif des canaux sodiques dépendants du voltage, stabilisant ainsi les membranes neuronales et empêchant la propagation de l'activité convulsive . Le this compound inhibe également l'action du récepteur 5 du glutamate métabotrope, qui joue un rôle dans la production du glutamate, un neurotransmetteur impliqué dans l'activité convulsive .
Comparaison Avec Des Composés Similaires
Le rufinamide est unique parmi les médicaments antiépileptiques en raison de sa structure triazole et de son mécanisme d'action spécifique. Des composés similaires comprennent :
Lamotrigine : Un médicament antiépileptique qui cible également les canaux sodiques mais possède une structure chimique différente.
La capacité unique du this compound à moduler les canaux sodiques et son application spécifique dans le syndrome de Lennox-Gastaut le distinguent de ces autres composés .
Propriétés
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGQSBRIGCQNEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046506 | |
| Record name | Rufinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Rufinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06201 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Rufinamide is a triazole derivative antiepileptic that prolongs the inactive state of voltage gated sodium channels thus stabilizing membranes, ultimately blocking the spread of partial seizure activity. | |
| Record name | Rufinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06201 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
106308-44-5 | |
| Record name | Rufinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106308-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rufinamide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106308445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rufinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06201 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rufinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUFINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFW942PR79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Rufinamide's primary mechanism of action?
A1: this compound is believed to exert its anti-seizure effects primarily by modulating voltage-gated sodium channels (VGSCs). [] Specifically, it prolongs the inactive state of these channels, thereby reducing neuronal hyperexcitability. [, ]
Q2: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C10H8F2N4O and a molecular weight of 250.19 g/mol. [, ]
Q3: Are there studies on this compound's material compatibility and stability, or catalytic properties?
A3: The provided research focuses primarily on this compound's pharmacological properties and applications as an anti-seizure medication. There is limited information regarding its material compatibility, stability outside a biological context, or any catalytic properties.
Q4: Have computational chemistry techniques been employed in this compound research?
A6: While the provided research primarily focuses on clinical and pharmacological aspects, one study utilizes molecular docking and dynamics simulations to investigate the interaction of this compound with GABA-related proteins. [] This approach provides insights into potential binding sites and interactions that might contribute to its effects.
Q5: What is known about this compound's stability and formulation strategies?
A8: Studies indicate that extemporaneously compounded suspensions of this compound remain stable for a significant period under specific conditions, which can be crucial for patients, especially children, who have difficulty swallowing tablets. [] Furthermore, this compound's low dissolution rate and subsequent impact on bioavailability have led to research on drug delivery systems like chitosan nanoparticles incorporated into a thermoresponsive in situ gel for direct nose-to-brain delivery. [] This approach aims to enhance drug delivery to the brain and potentially improve therapeutic outcomes.
Q6: Are there specific SHE regulations relevant to the scientific research on this compound?
A6: The provided research primarily focuses on this compound's pharmacological properties and applications, without delving into specific SHE regulations related to its manufacturing or handling.
Q7: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?
A10: this compound exhibits good oral absorption, but food significantly increases its exposure. [] It shows low plasma protein binding (26-34%) and undergoes extensive metabolism primarily via carboxylesterase-mediated hydrolysis. [] The inactive metabolite is mainly excreted renally. []
Q8: How do drug interactions affect this compound's pharmacokinetics?
A12: Concomitant use of enzyme-inducing antiepileptic drugs like Phenytoin, Carbamazepine, and Phenobarbital can significantly decrease this compound concentrations. [] Conversely, Valproic acid can elevate this compound levels. [, , , ] These interactions highlight the importance of therapeutic drug monitoring, especially when combining this compound with other medications. []
Q9: Is there a correlation between this compound plasma concentrations and its efficacy or adverse effects?
A13: Population pharmacokinetic modeling suggests a positive correlation between steady-state plasma concentrations of this compound and a reduction in seizure frequency. [] Additionally, a higher incidence of adverse events was observed in patients with concentrations greater than 20 mcg/mL. [] This concentration-dependent response emphasizes the importance of individualized dose adjustments based on therapeutic drug monitoring.
Q10: Can saliva samples be used for therapeutic drug monitoring of this compound?
A14: Research indicates a good correlation between this compound concentrations in saliva and plasma, although saliva concentrations are moderately lower. [] This finding suggests that saliva sampling could be a feasible alternative for therapeutic drug monitoring, especially for patients who might benefit from less invasive sampling techniques. []
Q11: What in vitro models have been used to study this compound's effects?
A15: One study employed SMA patient-derived fibroblasts and differentiated spinal motor neurons (derived from induced pluripotent stem cells) to investigate this compound's effects on Spinal Muscular Atrophy (SMA) in vitro. [] This research suggests potential beneficial effects of this compound in specific SMA types, highlighting its possible therapeutic applications beyond epilepsy.
Q12: What animal models have been used to study this compound's anti-seizure activity?
A16: While specific animal models are not extensively detailed in the provided research, this compound has shown efficacy in acute animal seizure models and the kindling model of epilepsy. []
Q13: What are the main findings from clinical trials evaluating this compound for Lennox-Gastaut syndrome?
A17: Numerous clinical trials and long-term extension studies consistently demonstrate this compound's efficacy in reducing seizure frequency in patients with Lennox-Gastaut syndrome, particularly tonic-atonic ("drop attack") seizures. [, , , , ] These trials formed the basis for its approval for this indication in several countries.
Q14: What is the evidence for this compound's efficacy in treating other types of epilepsy?
A18: While primarily indicated for Lennox-Gastaut syndrome, clinical practice studies and retrospective analyses suggest potential benefits of this compound in various refractory epilepsy types, expanding its use beyond the initially approved indication. [, ]
Q15: Has this compound demonstrated efficacy in treating seizures in adult patients with Lennox-Gastaut syndrome?
A19: A post-hoc subgroup analysis of a Phase III trial indicated that this compound effectively reduced seizure frequency in adult patients with Lennox-Gastaut syndrome, suggesting its potential benefit in this specific population. [] This finding is significant considering the challenges in managing LGS in adulthood and the limited treatment options available.
Q16: Are there any studies comparing the effectiveness of this compound to other anti-seizure medications in real-world settings?
A20: Data from a randomized, open-label study (Study 303) compared the efficacy of adjunctive this compound to any other antiepileptic drug (AED) in patients aged 1-30 years with LGS. [] This real-world study provides valuable insights into this compound's performance compared to other commonly used AEDs.
Q17: Are there ongoing efforts to improve this compound delivery to the brain?
A23: Yes, research is exploring innovative drug delivery systems like intranasal delivery using chitosan nanoparticles loaded with this compound, aiming to enhance drug concentration in the brain and potentially improve therapeutic outcomes. []
Q18: Are there specific biomarkers being investigated to predict this compound efficacy or monitor treatment response?
A24: While the provided research doesn't highlight specific biomarkers, therapeutic drug monitoring of this compound plasma concentrations is crucial for optimizing treatment and minimizing the risk of adverse effects. [] Future research might focus on identifying more specific biomarkers to personalize therapy further.
Q19: What analytical methods are commonly used to quantify this compound in biological samples?
A25: High-Performance Liquid Chromatography (HPLC) is a widely used technique for quantifying this compound in biological samples like plasma and saliva. [, ] These methods are crucial for therapeutic drug monitoring and pharmacokinetic studies.
Q20: Is there information on the environmental impact and degradation of this compound?
A20: The provided research primarily focuses on this compound's pharmaceutical applications and does not delve into its environmental impact or degradation pathways.
Q21: What is known about this compound's dissolution rate and solubility?
A27: this compound exhibits low water solubility across a wide pH range, which contributes to its low dissolution rate and potentially impacts its bioavailability. [] This characteristic has prompted research into drug delivery strategies like nanoparticle formulations to enhance solubility and improve drug delivery to the brain. []
Q22: What are the key aspects of validating analytical methods for this compound quantification?
A28: Validation of analytical methods, especially for drugs like this compound, typically involves establishing parameters like linearity, accuracy, precision, selectivity, and robustness. [] This rigorous validation ensures the reliability and accuracy of measurements used in research and clinical practice.
Q23: Are there established quality control measures for this compound during its development and manufacturing?
A29: While specific details are not extensively discussed, as a pharmaceutical compound, this compound manufacturing and distribution adhere to strict quality control standards to ensure consistency, safety, and efficacy. []
Q24: Does this compound interact with drug transporters?
A24: While specific drug transporter interactions are not extensively discussed, understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing this compound therapy, particularly in patients with complex medication regimens.
Q25: What is known about this compound's biocompatibility and biodegradability?
A25: The research primarily focuses on this compound's use as a medication, and detailed information on its biocompatibility and biodegradability outside a pharmacological context is limited.
Q26: Are there alternative medications or treatment strategies for conditions where this compound is used?
A26: The choice of anti-seizure medication depends on various factors, including the specific epilepsy syndrome, individual patient characteristics, and response to previous treatments. Several other anti-seizure medications are available, and their suitability as alternatives to this compound needs to be evaluated on a case-by-case basis.
Q27: Are there specific recycling or waste management strategies for this compound?
A27: The provided research focuses on this compound's pharmaceutical aspects, and information regarding its recycling or waste management is limited.
Q28: What are some essential research infrastructure and resources for studying this compound?
A28: Research on this compound and similar compounds often involves a multidisciplinary approach utilizing resources like: - In vitro models: Cell lines, primary cells, and induced pluripotent stem cells. - Animal models: Rodent models of epilepsy. - Electrophysiological techniques: Patch-clamp recording to study ion channel activity. - Imaging techniques: To assess brain activity and structural changes. - Clinical trial networks: For conducting large-scale clinical studies.
Q29: What are some historical milestones in the development and use of this compound?
A37: - this compound was granted orphan drug status for the treatment of Lennox-Gastaut syndrome in 2004. [, ] - It received approval for this indication in Europe in 2007 and the United States in 2009. [, , ] - Subsequent research has explored its potential applications in other epilepsy syndromes. []
Q30: Are there any cross-disciplinary applications or synergies emerging from this compound research?
A30: this compound research demonstrates cross-disciplinary synergies by:
- Combining pharmacological investigations with molecular docking and dynamics simulations to elucidate drug-target interactions. []
- Utilizing patient-derived cells and iPSC-derived neurons, bridging the gap between basic research and clinical applications. []
- Exploring innovative drug delivery systems like nanotechnology to enhance drug bioavailability and brain penetration, pushing the boundaries of pharmaceutical sciences. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
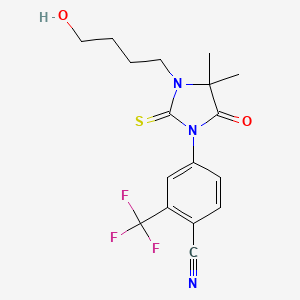
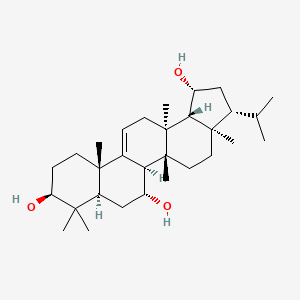
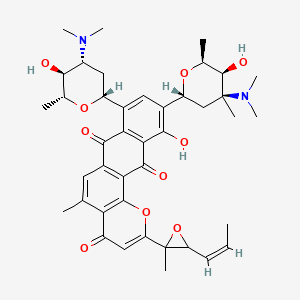

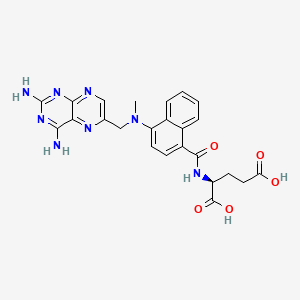
![2-[[4-[(2,4-Diamino-5-ethylquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B1680197.png)


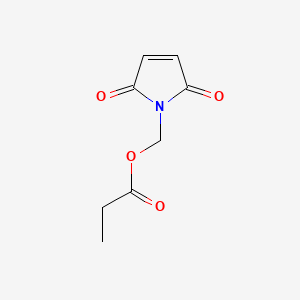
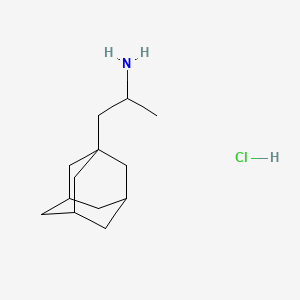
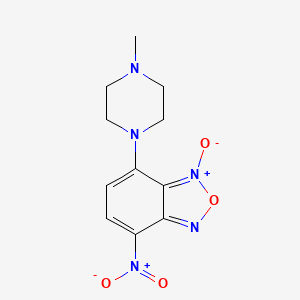
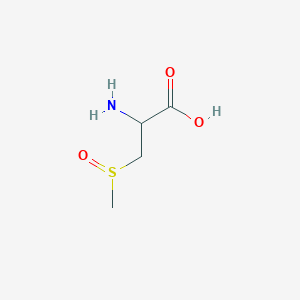
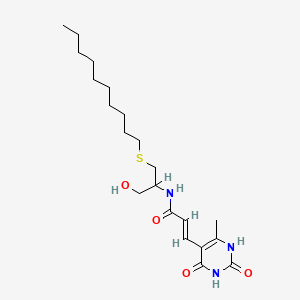
![N-[4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]phenyl]sulfonyl-4-propan-2-yloxy-benzamide](/img/structure/B1680209.png)
